![molecular formula C12H12N2O5 B12893876 Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate CAS No. 76421-05-1](/img/structure/B12893876.png)
Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate is a synthetic organic compound with the molecular formula C12H12N2O5 It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 4-(hydroxymethyl)-2,5-dioxo-1,3-oxazolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Benzyl chloroformate+4-(hydroxymethyl)-2,5-dioxo-1,3-oxazolidineEt3NBenzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carboxylic acid.
Reduction: Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]methanol.
Substitution: Corresponding amine or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate: Similar structure but with a butyl linker instead of a methyl linker.
Benzyl (2,5-dioxo-1,3-oxazolidin-4-yl)acetate: Similar structure but with an acetate group instead of a carbamate group.
Uniqueness
Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
| 76421-05-1 | |
Fórmula molecular |
C12H12N2O5 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
benzyl N-[(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H12N2O5/c15-10-9(14-12(17)19-10)6-13-11(16)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,17) |
Clave InChI |
VCOGURCTJNSGEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/no-structure.png)




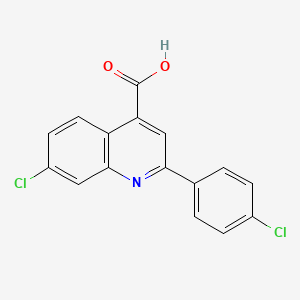
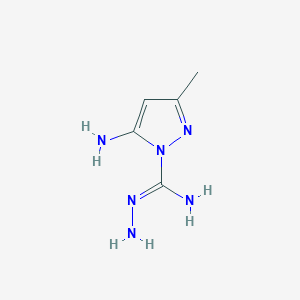
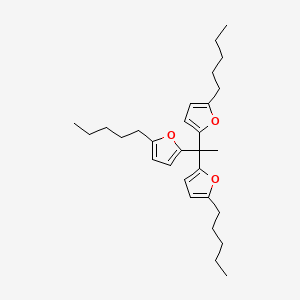
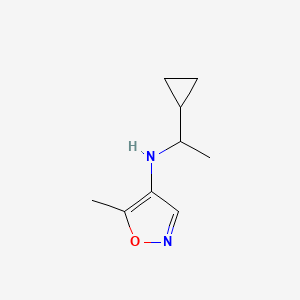
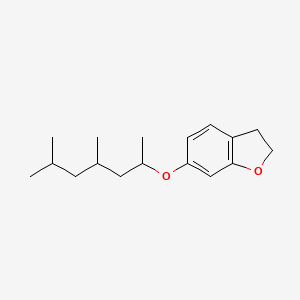
![Cis-3-methylenedecahydrocycloocta[b]furan](/img/structure/B12893860.png)
